tert-Butyl [1,1'-biphenyl]-4-ylcarbamate
Description
Contextualizing the Biphenyl (B1667301) and Carbamate (B1207046) Motifs in Organic Chemistry
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a prevalent structural core in a multitude of functional materials and biologically active compounds. arabjchem.orgbiosynce.com Its planarity and rigidity make it an excellent scaffold for constructing well-defined three-dimensional structures. researchgate.net Biphenyls are key intermediates in organic synthesis and form the structural basis for a wide range of pharmacologically significant molecules. arabjchem.org While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups allows it to serve as a versatile building block for more complex derivatives. arabjchem.orgwikipedia.org These derivatives are integral to the development of pharmaceuticals, such as anti-inflammatory drugs, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). biosynce.comnih.gov
Similarly, the carbamate group (or urethane) is a crucial functional group in modern organic and medicinal chemistry. cancer.govnih.gov Structurally resembling an amide-ester hybrid, carbamates exhibit good chemical and proteolytic stability. nih.gov This stability makes them effective as peptide bond surrogates in drug design, enhancing the ability of molecules to permeate cell membranes. nih.gov The carbamate moiety can also participate in hydrogen bonding, influencing molecular interactions with biological targets. acs.org Furthermore, carbamates, particularly the tert-butoxycarbonyl (Boc) group, serve as one of the most common protecting groups for amines in organic synthesis, allowing for selective chemical transformations at other sites within a molecule. nih.govnih.gov
| Motif | Significance in Organic Chemistry |
| Biphenyl | Forms the structural backbone of many pharmaceuticals and liquid crystals. biosynce.comwikipedia.org Provides a rigid and tunable scaffold for complex molecular architectures. researchgate.netnih.gov Acts as a key intermediate in the synthesis of a wide range of organic compounds. arabjchem.org |
| Carbamate | Functions as a stable peptide bond isostere in medicinal chemistry. nih.gov Used extensively as a protecting group for amines in multi-step synthesis. nih.gov Can modulate biological properties and improve pharmacokinetic profiles of drug candidates. nih.govacs.org |
Role of tert-Butyl [1,1'-biphenyl]-4-ylcarbamate as a Versatile Synthetic Scaffold
This compound serves as a highly adaptable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group acts as a temporary protecting group for the amine on the biphenyl structure. This protection is crucial as it allows chemists to perform reactions on the biphenyl core, such as palladium-catalyzed cross-coupling reactions, without interference from the nucleophilic amine. mdpi.comresearchgate.net
For instance, the biphenyl unit can be further functionalized through reactions like the Suzuki-Miyaura coupling to introduce additional aryl groups, extending the conjugation of the system. mdpi.comresearchgate.net This is a common strategy in the synthesis of materials for organic electronics, where tailored electronic properties are required. mdpi.comconsensus.app Once the desired modifications on the biphenyl scaffold are complete, the Boc protecting group can be readily removed under acidic conditions to liberate the amine functionality. mdpi.com This newly exposed amine can then undergo a variety of subsequent chemical transformations, such as N-arylation reactions, to build even more complex molecular structures. researchgate.net This stepwise approach, enabled by the use of this compound, provides a reliable and controlled pathway to novel compounds for advanced research applications.
Physicochemical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | tert-butyl N-(4-phenylphenyl)carbamate |
| CAS Number | 497064-62-7 |
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
WGPNLOGKNLMCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of Tert Butyl 1,1 Biphenyl 4 Ylcarbamate
Mechanistic Elucidation of Carbamate (B1207046) Formation Reactions
The most common synthesis of tert-butyl [1,1'-biphenyl]-4-ylcarbamate involves the reaction of 4-aminobiphenyl with di-tert-butyl dicarbonate, often referred to as Boc anhydride. This reaction is a standard method for the protection of an amino group.
Reaction Kinetics and Thermodynamic Considerations in Carbamate Synthesis
The synthesis of aryl carbamates, including this compound, via the Boc anhydride method is generally considered to be thermodynamically favorable and kinetically rapid under standard laboratory conditions.
Kinetics: The rate of reaction is influenced by several factors:
Nucleophilicity of the Amine: The electron-donating nature of the biphenyl (B1667301) system enhances the nucleophilicity of the amino group at the 4-position, facilitating a rapid attack on the Boc anhydride.
Solvent: The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure solubility of the reactants and to avoid competing reactions with the solvent.
Temperature: While often proceeding readily at room temperature, gentle heating can be used to accelerate the reaction, especially if the amine is sterically hindered or electronically deactivated.
Steric Hindrance: Although 4-aminobiphenyl is not exceptionally hindered, steric bulk near the amino group in other substrates can significantly decrease the reaction rate.
Intramolecular Rearrangements and Decarboxylative Processes
The tert-butoxycarbonyl (Boc) group is primarily known for its role as a protecting group, and its most significant reactive process is its removal through decarboxylation.
Decarboxylation (Boc Deprotection): The C-O bond of the tert-butyl group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) or through thermolysis. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free 4-aminobiphenyl and carbon dioxide nih.govmit.edu. This lability is a cornerstone of its utility in multi-step organic synthesis.
Intramolecular Rearrangements: While this compound itself is not prone to significant intramolecular rearrangements under normal conditions, related structures can undergo such processes. For instance, the Newman-Kwart Rearrangement involves the thermal, intramolecular aryl migration of O-thiocarbamates to the thermodynamically more stable S-thiocarbamates organic-chemistry.org. This reaction proceeds through a four-membered cyclic transition state and highlights a type of intramolecular reactivity possible in carbamate-related structures, driven by the formation of a stronger carbonyl bond from a thiocarbonyl bond organic-chemistry.org.
Catalytic Cycles and Ligand Effects in Palladium-Mediated Transformations
Palladium catalysis is central to both the synthesis of the this compound core structure and its subsequent transformations. The choice of ligand is critical for catalyst activity and selectivity.
Synthesis via Palladium-Catalyzed Cross-Coupling: One advanced method for synthesizing N-aryl carbamates involves a one-pot, palladium-catalyzed coupling of aryl halides or triflates with sodium cyanate, where an alcohol acts as a nucleophilic trapping agent nih.govnih.govacs.org. For the synthesis of this compound, this would involve a 4-halobiphenyl, sodium cyanate, and tert-butanol. The proposed catalytic cycle is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X complex.
Transmetalation/Anion Exchange: The halide on the palladium complex is exchanged for a cyanate group from sodium cyanate.
Isocyanate Formation: The aryl isocyanate (Ar-N=C=O) is formed and dissociates from the palladium center.
Nucleophilic Attack: The tert-butanol present in the reaction mixture attacks the electrophilic carbon of the isocyanate to form the final carbamate product.
Catalyst Regeneration: The Pd(0) species is regenerated, allowing the cycle to continue.
Alternatively, the biphenyl scaffold can be constructed using the Suzuki cross-coupling reaction. For instance, tert-butyl (4-bromophenyl)carbamate can be coupled with phenylboronic acid, or tert-butyl (4-aminophenyl)boronic acid can be coupled with a halobenzene mdpi.comresearchgate.net. The Suzuki cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid species (activated by a base), and reductive elimination to form the C-C biaryl bond and regenerate the Pd(0) catalyst youtube.com.
Ligand Effects: The efficiency of these palladium-catalyzed reactions is highly dependent on the nature of the phosphine ligand coordinated to the palladium center. The ligand stabilizes the metal center, influences its reactivity, and facilitates key steps in the catalytic cycle. Electron-rich, bulky alkylphosphine ligands are often highly effective.
| Ligand | Reaction Type | Substrates | Key Finding |
| Biaryl Phosphine Ligands (e.g., XPhos) | Buchwald-Hartwig Amination / Carbamation | Aryl chlorides, triflates | Enables coupling with a broad range of nitrogen nucleophiles, including carbamates, under mild conditions. organic-chemistry.orgsigmaaldrich.com |
| tert-Butyl X-Phos | Pd-Catalyzed Amidation | Aryl bromides, tert-butyl carbamate | Allows the reaction to proceed efficiently at room temperature, which is a significant improvement over previous methods requiring heat. acs.org |
| P(t-Bu)3 (Tri-tert-butylphosphine) | Suzuki & Buchwald-Hartwig Reactions | Aryl chlorides, bromides | Furnishes an unusually reactive and versatile catalyst system, enabling reactions of challenging or deactivated substrates at room temperature. nih.gov |
| KPhos (Dialkyl biheteroaryl phosphine) | Amination with Aqueous Ammonia | Aryl chlorides, bromides | Specifically designed to suppress side reactions like hydroxylation when using aqueous bases, demonstrating high selectivity for the desired amine product. nih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki Coupling | tert-butyl bis(4-bromophenyl)carbamate, boronic acid | A classic, versatile catalyst for Suzuki couplings, though sometimes requiring higher temperatures and longer reaction times compared to more modern ligand systems. mdpi.comresearchgate.net |
Advanced Derivatization and Functionalization Strategies of the 1,1 Biphenyl 4 Ylcarbamate Scaffold
Modification of the Biphenyl (B1667301) Core for Enhanced Functionality
The biphenyl core of the carbamate (B1207046) scaffold is a primary target for modification to influence properties such as solubility, electronic distribution, and steric profile. A predominant method for constructing and functionalizing this core is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is highly effective for creating the C-C bond between the two phenyl rings, allowing for the synthesis of complex, substituted biphenyl structures from aryl halides and boronic acids. mdpi.comresearchgate.net
A notable example is the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.comresearchgate.net In this process, tert-butyl bis(4-bromophenyl)carbamate undergoes a Suzuki coupling reaction with (4-(hexyloxy)phenyl)boronic acid. mdpi.comresearchgate.net The introduction of the hexyloxy groups significantly enhances the solubility of the parent compound, demonstrating how core modification can be used to improve material properties. mdpi.com The reaction conditions, including the choice of solvent, temperature, and catalyst, are optimized to achieve high yields of the desired disubstituted product. mdpi.com
Beyond cross-coupling reactions, the biphenyl core can be functionalized through various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, halogenation, and nitration. rsc.org The regiochemical outcome of these substitutions is governed by the directing effects of the substituents already present on the biphenyl rings. brainkart.com
Table 1: Suzuki Cross-Coupling for Biphenyl Core Modification mdpi.com
This interactive table summarizes the optimized conditions for the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | tert-butyl bis(4-bromophenyl)carbamate, (4-(hexyloxy)phenyl)boronic acid | Formation of the substituted biphenyl core |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the C-C bond formation |
| Base | 2M Potassium Carbonate (K₂CO₃) | Activates the boronic acid component |
| Solvent | Toluene | Provides the reaction medium |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Atmosphere | Argon | Prevents degradation of the catalyst and reactants |
Introduction of Diverse Functional Groups at the Carbamate Moiety
The carbamate group (-NHCOO-) is a chemically stable hybrid of an amide and an ester, offering unique opportunities for functionalization. nih.gov The tert-butoxycarbonyl (Boc) group, in particular, is a widely used protecting group for the amine functionality due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. mdpi.comnih.gov
One of the primary functionalization strategies involving the carbamate moiety is its removal to liberate the parent amine. For instance, the Boc group on tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate can be cleaved using trifluoroacetic acid in acetone to yield bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine with high efficiency. mdpi.comresearchgate.net This deprotection allows for subsequent reactions at the newly freed amino group, such as acylation or alkylation, thereby introducing further diversity.
The nitrogen atom of the carbamate can also be part of a larger, more complex substituent introduced during the synthesis. For example, in (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, the carbamate nitrogen is attached to a chiral 1-hydroxypropan-2-yl group, which itself is attached to the biphenyl core via a methylene bridge. nih.gov This illustrates how the entire N-substituent of the carbamate can be a point of significant structural variation. Furthermore, carbamates can undergo hydrolysis, typically under basic conditions, to release the corresponding amine, alcohol (or phenol), and carbon dioxide, a reaction that can be exploited in designing prodrugs. nih.gov
Table 2: Functionalization Strategies at the Carbamate Moiety
This interactive table outlines different approaches to modifying the carbamate group.
| Strategy | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotection (Cleavage) | Trifluoroacetic Acid (TFA) | Liberation of the free amine for further reaction mdpi.comresearchgate.net |
| Hydrolysis | Basic conditions (e.g., NaOH) | Cleavage to amine, alcohol, and CO₂ nih.gov |
| N-Substituent Variation | Synthesis from complex amines | Incorporation of chiral or functionalized side chains nih.gov |
| Carbamoylation | Isocyanates (e.g., cyclohexyl isocyanate) | Formation of substituted carbamates from phenols nih.gov |
Regioselective and Stereoselective Synthesis of Biphenyl Carbamate Analogs
Achieving regioselectivity—the control over the position of substitution—is critical when synthesizing complex biphenyl carbamate derivatives. In electrophilic substitutions on a pre-existing biphenyl-carbamate scaffold, the directing properties of the carbamate group and any other substituents on the rings dictate the position of incoming groups. brainkart.com For syntheses that build the biphenyl core via cross-coupling, the positions of the halide and boronic acid functionalities on the precursor rings predetermine the final substitution pattern.
The use of specialized catalysts can also achieve high regioselectivity. For example, while not on a biphenyl core, the Taylor catalyst has been successfully used to regioselectively install carbamate functionality on a complex cyclitol analogue, highlighting a strategic approach that can be adapted to other molecular scaffolds. nih.gov
Stereoselectivity—the control over the three-dimensional arrangement of atoms—is crucial when chiral centers are present. The synthesis of specific enantiomers, such as (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate nih.gov and its corresponding (R)-enantiomer, abydoscientific.com demonstrates a high degree of stereocontrol. This is typically achieved by using enantiomerically pure starting materials or by employing asymmetric synthesis methodologies, such as chiral catalysts or reagents, to create the desired stereocenter.
Table 3: Comparison of Isomeric Biphenyl Carbamate Analogs
This interactive table illustrates the concepts of regioselectivity and stereoselectivity.
| Isomer Type | Example 1 | Example 2 | Distinguishing Feature |
|---|---|---|---|
| Regioisomers | tert-Butyl [2'-methyl-[1,1'-biphenyl]-4-yl]carbamate | tert-Butyl [4'-methyl-[1,1'-biphenyl]-4-yl]carbamate | Position of the methyl group on the second phenyl ring. |
| Stereoisomers | (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate abydoscientific.com | (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate nih.gov | 3D configuration at the chiral carbon (C2) of the propanol chain. |
Synthesis of Poly-substituted Biphenyl-Carbamate Derivatives
The creation of poly-substituted derivatives involves the introduction of two or more functional groups onto the biphenyl core. This allows for the intricate modulation of a compound's properties. Synthetic strategies must be carefully planned, as the order of reactions is crucial. brainkart.com The introduction of a first substituent will influence the position of subsequent substitutions. brainkart.com
A clear strategy for creating a di-substituted biphenyl carbamate is the double Suzuki-Miyaura coupling reaction, as seen in the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate from a dibrominated precursor. mdpi.comresearchgate.net This method ensures a defined substitution pattern where two identical groups are added symmetrically.
For non-symmetrical poly-substitution, a sequential approach is necessary. One might start with an appropriately substituted aryl halide and couple it with a differently substituted arylboronic acid. Alternatively, one can perform a series of electrophilic substitution reactions on the biphenyl carbamate scaffold itself. For instance, a biphenyl ring can first be nitrated, and then halogenated, with the regiochemistry of the second step being directed by both the carbamate and the newly introduced nitro group. brainkart.com Such multi-step syntheses enable the construction of highly complex and precisely functionalized molecules.
Table 4: Examples of Poly-substituted Biphenyl Scaffolds
This interactive table provides examples of synthetic approaches to poly-substituted biphenyls.
| Compound Class | Synthetic Method | Key Feature | Reference |
|---|---|---|---|
| Di-alkoxy Biphenyl Carbamates | Double Suzuki Coupling | Symmetrical substitution on both phenyl rings. | mdpi.comresearchgate.net |
| Hydroxy Carbamoyl Biphenyls | Sequential Suzuki Coupling and Functional Group Manipulation | Introduction of different functional groups (e.g., -OH, -CONH₂) on separate rings. | nih.govnih.gov |
| Poly-chlorinated Biphenyls (PCBs) | Direct Chlorination | Multiple chlorine atoms added to the biphenyl core, often with low regioselectivity. | rsc.org |
| Fluoro Amino Biphenyls | Suzuki Coupling | Combination of fluorine and amino substituents for modulating electronic properties. | rsc.org |
Structural Characterization and Spectroscopic Analysis of Tert Butyl 1,1 Biphenyl 4 Ylcarbamate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in tert-Butyl [1,1'-biphenyl]-4-ylcarbamate can be mapped, confirming the connectivity and arrangement of its atoms.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of this compound, the nine equivalent protons of the tert-butyl group appear as a distinct singlet peak at approximately 1.54 ppm. The aromatic protons of the biphenyl (B1667301) moiety resonate in the downfield region, typically between 7.31 and 7.61 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the two phenyl rings. The proton attached to the nitrogen of the carbamate (B1207046) group (N-H) typically appears as a broad singlet.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows a signal for the carbonyl carbon of the carbamate group around 152.8 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are observed at approximately 80.6 ppm and 28.4 ppm, respectively. The aromatic carbons of the biphenyl system appear in the range of 118.8 to 140.6 ppm.
While specific 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy for this particular compound are not extensively detailed in publicly available literature, these techniques would be instrumental for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent aromatic protons, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.61 - 7.31 | m | Aromatic Protons (Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.8 | C=O (Carbamate) |
| 140.6 | Aromatic C |
| 138.2 | Aromatic C |
| 135.2 | Aromatic C |
| 128.8 | Aromatic C |
| 127.4 | Aromatic C |
| 126.8 | Aromatic C |
| 118.8 | Aromatic C |
| 80.6 | C (CH₃)₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of an exact molecular formula.
For this compound, with a molecular formula of C₁₇H₁₉NO₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would involve detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Experimental measurement of the m/z value for the sodiated adduct [C₁₇H₁₉NO₂ + Na]⁺ has been found to be 292.1308, which closely matches the calculated theoretical value of 292.1313, confirming the elemental composition of the compound.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A prominent feature is the N-H stretching vibration of the carbamate group, which appears as a sharp peak around 3314 cm⁻¹. The carbonyl (C=O) stretching of the carbamate is also strong and easily identifiable, typically occurring near 1701 cm⁻¹. The C-N stretching vibration is usually observed in the region of 1240-1220 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3314 | N-H Stretch | Carbamate (N-H) |
| 1701 | C=O Stretch | Carbamate (C=O) |
| 1519 | C=C Stretch | Aromatic Ring |
| 1228 | C-N Stretch | Carbamate (C-N) |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The chromophore—the part of the molecule responsible for this absorption—in this compound is the biphenyl system.
The conjugated π-system of the biphenyl rings is expected to result in strong UV absorption. While specific, detailed UV-Vis spectral data for this compound is not extensively reported in the surveyed literature, compounds containing a biphenyl chromophore typically exhibit a strong absorption band around 250-280 nm, corresponding to π → π* electronic transitions. The exact position and intensity of the absorption maximum (λ_max) would be influenced by the carbamate substituent on one of the phenyl rings.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Packing Analysis
Currently, there are no publicly available reports detailing the single-crystal X-ray diffraction analysis of this compound. Such a study would be invaluable for confirming the planarity or twist angle between the two phenyl rings of the biphenyl moiety and for understanding the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbamate, that govern the solid-state structure.
Supramolecular Chemistry and Crystal Engineering of Biphenyl Carbamate Systems
Self-Assembly Principles and Molecular Recognition in Carbamate (B1207046) Derivatives
The spontaneous organization of molecules into stable, non-covalently linked aggregates is known as self-assembly. For carbamate derivatives, this process is governed by a combination of intermolecular forces. The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which drive the gelators to form self-assembled fibrillar networks. mdpi.com The carbamate functional group is particularly effective in this context due to its chemical stability and its capacity to form strong inter- and intramolecular interactions that can enhance the biological activity of pharmacophores. nih.gov
Molecular recognition, the specific binding of a substrate to a receptor molecule, is another key principle in the supram olecular chemistry of carbamates. The carbamate moiety has been successfully incorporated into synthetic receptors designed for carbohydrate recognition. acs.org These receptors demonstrate that the specific binding process relies not only on multiple hydrogen-bonding interactions but also on CH−π interactions. acs.org Similarly, the biphenyl (B1667301) group is known to participate in molecular recognition, with research indicating that molecules with biphenyl rings can bind with high affinity to certain antibodies due to strong π-π stacking interactions between the biphenyl moiety and aromatic domains in the antibody's binding site. nih.gov
Role of Hydrogen Bonding in Supramolecular Network Formation
Hydrogen bonding is a primary directional force in the self-assembly of carbamate-containing molecules. nih.govnsf.gov The carbamate linker (–NH–C(O)–O–) possesses both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl C=O group), enabling the formation of robust and predictable hydrogen-bonding networks. nih.govnih.gov These interactions are fundamental to the creation of ordered supramolecular structures and can significantly influence the morphology of the resulting assemblies. nih.gov
π-π Stacking Interactions and Aromatic Interactions in Biphenyl-Carbamate Aggregates
In molecules containing aromatic systems like tert-Butyl [1,1'-biphenyl]-4-ylcarbamate, π-π stacking and other aromatic interactions are crucial drivers of aggregation. nih.gov The biphenyl group, in particular, facilitates strong π-π stacking, which has been identified as a key factor in the self-assembly of various functional materials, including shape-memory polymers and systems for molecular recognition. nih.gov
Research on biphenyl-containing fragments has demonstrated that the geometry of substitution is important; for instance, para-substituted biphenyls are particularly effective at forming nanoaggregates, a tendency attributed to the favorable planar orientation of the aromatic backbones that promotes π-π stacking. nih.gov These interactions can create non-covalent crosslinks between polymer chains, leading to layered structures, sometimes referred to as smectic interactions, that restrict chain motion and influence the material's bulk properties. nih.gov The presence of an aromatic solvent can disrupt these π-π stacking interactions, highlighting their non-covalent nature. nih.gov Beyond direct stacking, other non-covalent interactions involving aromatic rings, such as intramolecular and intermolecular C–H···π interactions, can further stabilize the conformation of individual molecules and their packing within a crystal lattice. acs.org
The interplay between hydrogen bonding and π-π stacking is often cooperative. For anion exchange membranes containing bifunctional units, π-π stacking was found to facilitate a more ordered macromolecular architecture, which in turn induced the aggregation of hydrophilic groups and hydrogen bonding sites to create efficient ion transport channels. acs.org
Design and Characterization of Low-Molecular-Weight Organo- and Hydrogelators from Carbamate Scaffolds
Low-molecular-weight gelators (LMWGs) are small molecules (typically <2000 Da) that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a supramolecular gel. mdpi.com Carbamate scaffolds are highly effective platforms for the design of LMWGs due to their potent hydrogen-bonding capabilities. mdpi.comrsc.org
A common strategy involves functionalizing readily available molecular backbones, such as carbohydrates, with carbamate groups. Derivatives of D-glucosamine and N-acetyl D-glucosamine, for example, have been extensively used to synthesize a variety of organo- and hydrogelators. mdpi.comrsc.org The amino group on these sugars provides a convenient point for introducing carbamate functionalities, and the resulting molecules self-assemble into the fibrous networks characteristic of gels. mdpi.com The specific structure of the substituents on the carbamate plays a vital role in determining the gelation properties, with studies showing that short-chain aliphatic and simple phenyl carbamates can be more effective gelators than certain other aromatic derivatives. rsc.org
The characterization of these supramolecular gels involves a suite of analytical techniques. Optical microscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) are used to visualize the fibrous morphology of the gel network. mdpi.comrsc.org Rheology provides information on the mechanical properties of the gel, while spectroscopic methods like ¹H NMR can be used to study the molecular interactions driving the self-assembly process. rsc.org
| Carbamate Gelator Scaffold | Typical Solvents Gelled | Key Interactions | Reference |
|---|---|---|---|
| N-acetyl-D-glucosamine derivatives | Pump oils, Ethanol/water mixtures, DMSO/water mixtures | Hydrogen bonding, van der Waals | rsc.org |
| 4,6-O-phenylethylidene acetal-protected D-glucosamine derivatives | Various organic solvents, water (for some derivatives) | Hydrogen bonding, π-π stacking | nsf.gov |
| Oxygen-linked carbamates of methyl-α-D-glucopyranoside | DMSO/water mixtures | Hydrogen bonding | mdpi.com |
| Cholesterol-based carbamates | Organic solvents | Hydrogen bonding, van der Waals, π-π stacking (if aromatic moiety is present) | nih.gov |
Stimuli-Responsive Supramolecular Assemblies Based on Carbamate Chemistry
Stimuli-responsive materials are "smart" systems that can undergo significant changes in their properties in response to an external trigger. nih.gov Supramolecular assemblies, held together by dynamic and reversible non-covalent bonds, are excellent candidates for creating such materials. mdpi.com Carbamate-based systems have been designed to respond to a variety of stimuli, including chemical inputs like ions and changes in pH, as well as physical triggers.
For example, certain carbamate derivatives of N-acetyl-D-glucosamine exhibit interesting stimuli-responsive gelation properties. rsc.org While not gelators on their own in certain solvent systems, they can be induced to form gels in the presence of specific metal salts or tetrabutylammonium salts. rsc.orgmdpi.com This ion-induced gelation demonstrates the ability of the system to respond to changes in its chemical environment. mdpi.com
Another approach to creating stimuli-responsive systems involves pH sensitivity. Micelles have been developed from copolymers where hydrophobic groups are attached to the core-forming block through acid-sensitive linkages. acs.org A decrease in pH cleaves these linkages, converting the hydrophobic block to a hydrophilic one, which destabilizes the micellar assembly and triggers the release of its contents. acs.org Furthermore, responsiveness to biological molecules or conditions is an active area of research. nih.gov Thiocarbamate-based block co-polymers have been synthesized that can be activated by hydrogen peroxide, a reactive oxygen species (ROS) often found at elevated levels in diseased tissues, to generate hydrogen sulfide (H₂S). rsc.org This demonstrates a proof-of-concept for targeted therapeutic delivery activated by a disease-associated trigger. rsc.org
Computational and Theoretical Chemistry Studies of Tert Butyl 1,1 Biphenyl 4 Ylcarbamate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of a molecule. DFT provides a balance between accuracy and computational cost, making it a popular method for studying the electronic structure and conformational landscape of organic molecules. researchgate.netnih.gov
Electronic Structure: DFT calculations can elucidate the distribution of electrons within tert-Butyl [1,1'-biphenyl]-4-ylcarbamate. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.
Conformational Analysis: The biphenyl (B1667301) and carbamate (B1207046) moieties in the molecule allow for significant conformational flexibility, primarily through rotation around the C-C bond linking the phenyl rings and the C-N bond of the carbamate group. DFT calculations can map the potential energy surface associated with these rotations. nih.govchemrxiv.org This analysis helps identify the most stable low-energy conformers and the energy barriers for interconversion between them. For carbamates, it has been noted that both cis and trans configurations of the amide bond can be energetically stable, a feature that differs from peptides which strongly favor the trans configuration. nih.govchemrxiv.org
Illustrative Data from Quantum Chemical Calculations: The following table presents hypothetical data that could be obtained from DFT calculations on this compound, based on typical values for similar organic compounds.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.1 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability/reactivity |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
| Rotational Barrier (Ph-Ph) | 8-12 kJ/mol | Energy required to rotate the phenyl rings |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. mdpi.comtandfonline.com
Dynamic Behavior: For this compound, MD simulations can model the torsional dynamics of the biphenyl unit and the flexibility of the tert-butylcarbamate group. This provides a realistic picture of the molecule's conformational sampling at a given temperature, going beyond the static view of minimum energy structures. Studies on biphenyl in the solid state have shown that molecules can adopt different torsion angles to reduce the free energy of the system. tandfonline.com
Solvent Interactions: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (like water, chloroform, or toluene), allowing for a detailed investigation of solute-solvent interactions. mdpi.comunical.it These simulations can reveal the structure of the solvent shell around the molecule, the formation of hydrogen bonds between the carbamate group and protic solvents, and the influence of solvent polarity on the conformational preferences of the biphenyl group. For instance, simulations of biphenyl derivatives have shown that the solvent can affect the free energy profile of the aryl-aryl torsion. mdpi.com
Illustrative Parameters for a Molecular Dynamics Simulation: This table outlines typical parameters that would be used to set up an MD simulation for this compound in a solvent box.
| Simulation Parameter | Typical Setting | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system |
| Solvent Model | TIP3P (for water) | Represents the solvent molecules |
| System Size | ~10,000 atoms | Molecule plus sufficient solvent |
| Temperature | 300 K | Simulates room temperature conditions |
| Pressure | 1 atm | Simulates atmospheric pressure conditions |
| Simulation Time | 100 ns | Duration to observe relevant molecular motions |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. crystalexplorer.netscirp.orgacs.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. crystalexplorer.netuniv-rennes1.fr
Visualizing Interactions: Various properties can be mapped onto the Hirshfeld surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (like hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.
Illustrative Data from Hirshfeld Surface Analysis: The following table shows hypothetical percentage contributions of intermolecular contacts for a crystal of this compound, based on analyses of similar organic molecules.
| Contact Type | Hypothetical % Contribution | Description |
| H···H | 55% | Predominantly van der Waals forces |
| C···H / H···C | 25% | Weak C-H···π and other van der Waals interactions |
| O···H / H···O | 15% | N-H···O and C-H···O hydrogen bonds |
| N···H / H···N | 3% | Weak N-H···π or other specific contacts |
| C···C | 2% | π-π stacking interactions between phenyl rings |
Energy Framework Analysis for Understanding Supramolecular Interactions
Energy framework analysis is a computational tool that provides a visual and quantitative understanding of the supramolecular architecture of a crystal. It builds upon the calculation of accurate intermolecular interaction energies between pairs of molecules in the crystal lattice. crystalexplorer.netrsc.org
This method involves calculating the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. The total interaction energy is the sum of these components. The results are visualized as "frameworks" where cylinders connect the centroids of interacting molecules. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing an intuitive picture of the strongest packing pathways in the crystal. crystalexplorer.netresearchgate.net
By constructing separate frameworks for the different energy components (electrostatic as red, dispersion as green, and total energy as blue), the nature of the dominant forces holding the crystal together can be determined. acs.orgnih.gov This analysis is particularly useful for rationalizing the physical properties of crystals, such as their mechanical behavior (e.g., whether they are brittle or flexible). researchgate.net
Illustrative Interaction Energy Data: This table presents hypothetical interaction energies between a central molecule (A) and its nearest neighbors (B, C, D) in a crystal of this compound.
| Molecular Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Total Energy (kJ/mol) | Dominant Interaction |
| A···B | -45.5 | -30.2 | -75.7 | Hydrogen Bonding (N-H···O) |
| A···C | -5.1 | -40.8 | -45.9 | π-π Stacking |
| A···D | -10.3 | -25.6 | -35.9 | C-H···π and van der Waals |
Predictive Modeling of Reactivity and Selectivity in Organic Transformations
Computational chemistry is increasingly used to predict the outcomes of chemical reactions, including reactivity and selectivity. For a molecule like this compound, this can be invaluable for planning synthetic modifications.
Reactivity Prediction: The electronic structure data from DFT calculations (such as HOMO/LUMO energies and MEP maps) can be used to predict the most likely sites for chemical reactions. For instance, in an electrophilic aromatic substitution, the positions on the biphenyl rings with the highest electron density would be predicted as the most reactive.
Selectivity Prediction: When multiple reaction products are possible, computational models can predict the major product. This can be done by calculating the activation energies for the different reaction pathways leading to each product. The pathway with the lowest activation energy is generally the most favored kinetically. More advanced approaches utilize machine learning models trained on large datasets of known reactions to predict the outcomes for new combinations of reactants. chemrxiv.orgnih.govacs.org These models can learn subtle electronic and steric effects that govern selectivity in reactions like C-H functionalization. chemrxiv.orgmit.edu
Illustrative Reactivity Prediction: This table provides a hypothetical prediction of regioselectivity for an electrophilic aromatic substitution reaction on the unsubstituted phenyl ring of this compound.
| Position on Phenyl Ring | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| Ortho (2') | +2.5 | Minor |
| Meta (3') | +5.0 | Minor |
| Para (4') | 0.0 | Major |
Emerging Research Frontiers and Future Directions in Tert Butyl 1,1 Biphenyl 4 Ylcarbamate Chemistry
Integration with Biocatalysis in Flow Systems
The convergence of biocatalysis and continuous flow chemistry presents a promising frontier for the synthesis of carbamates, including potentially tert-butyl [1,1'-biphenyl]-4-ylcarbamate. This approach offers significant advantages over traditional batch processing, such as enhanced productivity, improved safety, and streamlined purification.
Recent studies have highlighted the efficacy of immobilized enzymes in flow reactors for carbamate (B1207046) synthesis. For instance, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic step to produce various Cbz-carbamate products. beilstein-journals.orgnih.govvapourtec.comalmacgroup.comnih.gov In this system, immobilized Candida antarctica lipase B (CALB) is utilized to selectively transform byproducts, simplifying the purification of the desired carbamate. beilstein-journals.orgnih.govvapourtec.comalmacgroup.comnih.gov This demonstrates the potential of integrating enzymatic processes within a continuous workflow to enhance efficiency.
Another notable application involves the biocatalyzed synthesis of phenolic carbonate and carbamate derivatives in a packed-bed reactor containing immobilized CALB. unimi.itunimi.itunimi.it This method has been shown to significantly reduce reaction times from days to hours when compared to batch synthesis, while maintaining comparable yields. unimi.it The use of unconventional solvents like tert-amyl alcohol has also been explored to improve the solubility of polar compounds and has demonstrated the robustness of the biocatalyst in such media. unimi.itunimi.it
While direct research on the biocatalytic flow synthesis of this compound is not yet prevalent, these examples provide a strong proof-of-concept. The principles of using packed-bed reactors with immobilized lipases could be adapted for the synthesis of this specific compound. Such a system could potentially offer a more sustainable and efficient route to this compound, leveraging the high selectivity of biocatalysts and the process intensification benefits of flow chemistry.
Exploration of Novel Catalytic Systems for Carbamate Synthesis
The development of innovative catalytic systems is crucial for the efficient and selective synthesis of complex molecules like this compound. Research in this area has led to the exploration of various catalysts and reaction conditions to optimize the formation of the carbamate functional group on the biphenyl (B1667301) scaffold.
A significant advancement in the synthesis of a structurally related compound, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, has been achieved through a Suzuki cross-coupling reaction. mdpi.com This method employs a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), to couple tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid. mdpi.com The reaction conditions, including the choice of solvent and temperature, were optimized to maximize the yield of the desired product.
The study investigated the efficacy of different solvents and found that toluene provided a higher yield compared to tetrahydrofuran (THF) and dioxane. The optimal conditions involved refluxing the reactants in toluene for 50 hours, which resulted in a 73% yield of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. mdpi.com The use of a different palladium source, palladium(II) acetate with triphenylphosphine, was also explored but resulted in a lower yield. mdpi.com This research provides a valuable framework for the potential synthesis of this compound through a similar cross-coupling strategy.
Advanced Materials Science Applications (excluding photovoltaic device performance and direct material properties)
A comprehensive search for advanced materials science applications of this compound, excluding its use in photovoltaic devices and its direct material properties, did not yield specific research findings. While derivatives of the biphenyl scaffold are noted for their potential in organic electronics, the focus of published research predominantly lies within the realm of photovoltaics, which is outside the scope of this article. Further research is needed to explore the potential of this compound in other areas of materials science, such as polymer chemistry, supramolecular assemblies, or as a component in functional organic materials with applications beyond energy conversion.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-Butyl [1,1'-biphenyl]-4-ylcarbamate, and how can purity be optimized?
- Methodology : The compound is synthesized via carbamate formation using coupling agents. For example, tert-butyl hydroxycarbamate reacts with biphenyl derivatives in the presence of dicyclohexylcarbodiimide (DCC) under anhydrous conditions. Chromatography (silica gel, eluent: EtOAc/hexane = 1:10) is critical for isolating the product as a colorless oil .
- Purity Optimization : Use HPLC (C18 column, methanol/water gradient) to monitor purity. Recrystallization from ethanol/water mixtures improves crystallinity and removes residual DCC byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H, ~28 ppm for C) and biphenyl aromatic protons (δ 7.2–7.6 ppm) .
- FT-IR : Carbamate C=O stretch (~1690–1720 cm) and N-H bend (~1530 cm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (327.42 g/mol) with [M+H] peak at m/z 328.42 .
Q. What are the recommended storage conditions and handling precautions?
- Storage : Store refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., N) to prevent hydrolysis .
- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Design Considerations :
- Catalysts : Replace DCC with EDC/HOBt to reduce toxicity while maintaining coupling efficiency .
- Solvent Systems : Test THF or DCM for better solubility of biphenyl intermediates.
- Temperature : Reactions at 0–5°C minimize side-product formation during carbamate activation .
- Data-Driven Optimization : Use DoE (Design of Experiments) to evaluate factors like stoichiometry, solvent polarity, and reaction time .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Challenges : Co-elution with structurally similar byproducts (e.g., deprotected amines or hydroxylated derivatives).
- Solutions :
- HPLC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for selective quantification (e.g., transition m/z 328 → 211) .
- Derivatization : Use dansyl chloride to enhance UV detectability of low-concentration samples .
Q. How do stability studies inform experimental design for long-term storage?
- Key Findings :
- Hydrolysis Risk : The tert-butyl carbamate group degrades in acidic/basic conditions (t <24 hrs at pH <3 or >10) .
- Thermal Stability : Decomposition occurs above 120°C, releasing CO and NO gases .
- Recommendations :
- Use stabilizers (e.g., BHT) in organic solvents to prevent radical-mediated degradation.
- Monitor storage vials via periodic LC-MS to detect early degradation .
Q. How can researchers resolve contradictions in toxicity data across safety reports?
- Case Analysis : While SDS from Combi-Blocks (2023) lists no acute toxicity , other carbamates show LD >2000 mg/kg (oral, rats) .
- Resolution Strategy :
- Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity thresholds.
- Cross-reference GHS classifications with structurally analogous compounds (e.g., tert-butyl piperidine carbamates) .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
